Ethyl 4-{[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[1-(1benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity, making it a valuable target for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[1-(1benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, which is then functionalized to introduce the piperidine and piperazine moieties. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylates, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1-(1benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical landscape.
Scientific Research Applications
Ethyl 4-{[1-(1benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of cancer and other diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-{[1-(1benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular behavior and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar core structure and have been studied for their potential as protein kinase B inhibitors.
Indole Derivatives: These compounds also exhibit significant biological activity and are used in various medicinal chemistry applications.
Uniqueness
What sets Ethyl 4-{[1-(1benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27N5O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 4-[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H27N5O4/c1-2-31-23(30)28-13-11-27(12-14-28)22(29)16-7-9-26(10-8-16)21-20-19(24-15-25-21)17-5-3-4-6-18(17)32-20/h3-6,15-16H,2,7-14H2,1H3 |
InChI Key |
XPIGTMAHRIHRKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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